molecular formula C17H19N3O B1371183 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157571-15-7

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No.: B1371183
CAS No.: 1157571-15-7
M. Wt: 281.35 g/mol
InChI Key: DRRWKLLCWPYUPT-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a chemical compound of interest in medicinal chemistry research, with the molecular formula C17H19N3O . This urea derivative incorporates a tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known to be present in a wide range of bioactive compounds and pharmaceuticals . The tetrahydroisoquinoline core is a conformationally restrained analogue of phenethylamine, providing a rigid framework for investigating receptor interactions . Urea-linked compounds are frequently explored in chemical biology and drug discovery for their potential to engage in hydrogen bonding, which can be critical for high-affinity binding to biological targets. While specific pharmacological data for this compound is limited in the public domain, the structural combination of a tetrahydroisoquinoline system linked via a urea bridge to a 4-methylphenyl group offers researchers a versatile building block. It can be used to study structure-activity relationships (SAR), particularly in areas where similar molecular architectures have shown activity, such as the investigation of G-protein coupled receptors or enzyme inhibition . Researchers can utilize this compound as a reference standard, a synthetic intermediate, or a core structure in the design and synthesis of novel chemical entities for various biochemical and pharmacological applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWKLLCWPYUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the reaction of an amine-functionalized tetrahydroisoquinoline derivative with an isocyanate derivative of the 4-methylphenyl group to form the urea bond. This is a classical method for urea synthesis, leveraging nucleophilic attack of the amine on the electrophilic isocyanate carbon.

Typical reaction:

  • Starting materials:

    • 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)amine (amine component)
    • 4-methylphenyl isocyanate (isocyanate component)
  • Conditions:

    • Solvent: Dichloromethane (DCM) or toluene
    • Temperature: Reflux or room temperature depending on reactivity
    • Reaction time: Several hours (e.g., 4–15 h)
    • Work-up: Cooling, filtration, recrystallization for purification

This method yields the target urea compound in moderate to high yields, with good purity after recrystallization.

Carbamoyl Derivative Formation and Ring Closure

Another approach involves preparing carbamoyl derivatives of tetrahydroisoquinoline carboxylates by reaction with isocyanates, followed by ring closure catalyzed by bases such as triethylamine.

  • Starting from methyl ester derivatives of tetrahydroisoquinoline-3-carboxylic acid.
  • Reaction with aryl or alkyl isocyanates in dry ether or dichloromethane.
  • Triethylamine catalyzes ring closure to form cyclic urea derivatives.
  • Yields are generally above 80% for carbamoyl derivatives.

Though this method is more relevant for cyclic urea derivatives, it shares mechanistic features with the preparation of the target compound.

Reaction Conditions and Reagents Summary

Method Key Reagents Solvent(s) Temperature Time Yield Range Notes
Direct urea formation 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)amine + 4-methylphenyl isocyanate DCM, toluene RT to reflux 4–15 h Moderate to high Classical nucleophilic addition
Multicomponent reaction (MCR) THIQ + primary amine + terminal alkyne + benzoic acid Toluene, acetonitrile 90–150 °C 1–16 h Moderate to excellent (up to 86%) Transition metal-free, complex products
Carbamoyl derivative + ring closure Methyl ester of tetrahydroisoquinoline + aryl isocyanate + triethylamine Dry ether, DCM RT Several hours >80% For cyclic urea derivatives

Research Findings and Analytical Data

  • The direct reaction between amine and isocyanate is straightforward and widely used for urea synthesis, providing reliable yields and purity.
  • Multicomponent reactions offer a route to structurally complex urea derivatives on tetrahydroisoquinoline cores, with flexibility in substituents and functional groups, useful for medicinal chemistry exploration.
  • Carbamoyl derivative synthesis followed by ring closure is efficient for cyclic urea formation and can be adapted for related urea compounds.
  • Analytical characterization typically involves NMR (confirming urea NH and aromatic protons), IR spectroscopy (urea carbonyl stretching), and mass spectrometry (molecular ion at m/z 281.35).

Summary Table: Preparation Methods for 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Aspect Direct Urea Formation Multicomponent Reaction Carbamoyl Derivative Route
Reaction Type Nucleophilic addition of amine to isocyanate Four-component condensation Isocyanate addition + ring closure
Starting Materials Amino-tetrahydroisoquinoline + 4-methylphenyl isocyanate THIQ + primary amine + terminal alkyne + benzoic acid Methyl ester + aryl isocyanate + base
Solvent DCM, toluene Toluene, acetonitrile Dry ether, dichloromethane
Temperature Room temp to reflux 90–150 °C Room temperature
Yield Range Moderate to high Moderate to excellent (up to 86%) Above 80%
Advantages Simple, direct, scalable Structural diversity, metal-free High purity cyclic derivatives
Limitations Limited to simple ureas Requires multiple reagents, heating More steps, specific to cyclic forms

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations and modifications.

Biology

This compound has been studied for its interactions with biological macromolecules. Research indicates that it may influence neurotransmitter systems and exhibit potential anti-tubercular activity , as seen in related tetrahydroisoquinoline derivatives.

Medicine

In medicinal chemistry, this compound has shown promise in several pharmacological applications:

  • Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
  • Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Neurological Applications : Potential use in treating neurological disorders due to its effects on neurotransmitter systems.

Anti-Tubercular Activity

Research has indicated that compounds similar to this compound exhibit effective inhibition against Mycobacterium tuberculosis. A study demonstrated that these compounds could significantly reduce bacterial load in infected models.

Neuroprotective Effects

In a separate investigation focusing on neurological disorders, derivatives of tetrahydroisoquinoline were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Fluorine’s electronegativity alters electron density distribution.
  • Steric Considerations : The 2-fluoro derivative’s ortho-substitution could create steric hindrance, reducing binding efficiency in sterically sensitive environments .
  • Lipophilicity : The methyl group in the parent compound increases hydrophobicity (logP ~3.5 estimated), whereas fluorine’s smaller size and polar nature may reduce logP in analogs (~2.8–3.0) .

Availability and Commercial Status

  • 3-(4-Methylphenyl)-1-(THIQ-5-yl)urea : Listed as available, though pricing and hazard data are unspecified .
  • 3-(2-Fluorophenyl)-1-(THIQ-5-yl)urea : Marked as discontinued across all quantities (1g–500mg) .
  • 3-(4-Fluorophenyl)-1-(THIQ-5-yl)urea : Available via custom synthesis requests, with shipping charges applied .

Research and Application Insights

  • Synthetic Utility: Fluorinated analogs are often prioritized in drug discovery for their metabolic stability and enhanced target affinity.
  • Structural Characterization : The 2-fluoro derivative’s atomic coordinates (e.g., C1 at 0,0,0; bond connectivity between atoms 1–17) confirm a rigid ortho-substituted geometry, which may correlate with crystallographic data for related compounds .

Notes and Limitations

Data Gaps : Hazard profiles, solubility, and biological activity data for all compounds are absent in the provided evidence, limiting pharmacological inferences.

Electronic vs. Steric Trade-offs : Fluorine’s electronic benefits may be offset by steric drawbacks in ortho-substituted analogs, necessitating case-by-case optimization .

Q & A

Q. How can in vivo efficacy be correlated with pharmacokinetic (PK) parameters?

  • Methodology : Conduct dose-ranging studies in rodent models, measuring plasma concentrations (LC-MS/MS) at 0, 1, 4, 8, and 24 hours post-administration. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and half-life. Corrogate with efficacy endpoints (e.g., tumor volume reduction) .

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